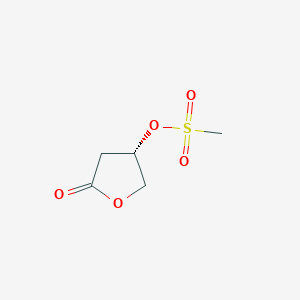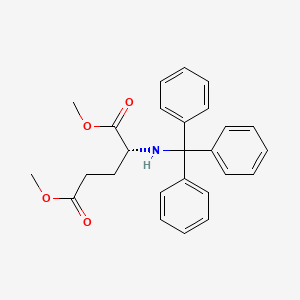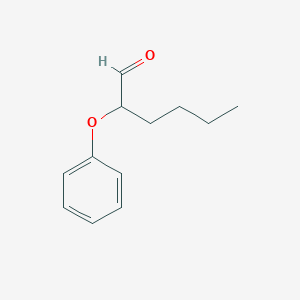
Hexanal, 2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanal, 2-phenoxy- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a hexanal group attached to a phenoxy group. This compound is known for its distinctive aroma and is often used in the fragrance industry. Its chemical structure allows it to participate in various chemical reactions, making it a valuable compound in both industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanal, 2-phenoxy- can be synthesized through several methods. One common approach involves the reaction of hexanal with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of Hexanal, 2-phenoxy- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanal, 2-phenoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of Hexanal, 2-phenoxy- can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced during the reaction.
Applications De Recherche Scientifique
Hexanal, 2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of aldehyde metabolism and toxicity.
Medicine: Research into its potential therapeutic effects and its role as a biomarker for certain diseases is ongoing.
Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of Hexanal, 2-phenoxy- involves its interaction with various molecular targets. In biological systems, it can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, which are central to its biological activity.
Comparaison Avec Des Composés Similaires
Hexanal, 2-phenoxy- can be compared with other similar compounds, such as:
Benzaldehyde: Unlike Hexanal, 2-phenoxy-, benzaldehyde lacks the hexanal group and has different reactivity and applications.
Phenoxyethanol: This compound has a similar phenoxy group but differs in its functional group, leading to different chemical properties and uses.
Hexanal, 2-phenoxy- is unique due to its combination of an aldehyde and a phenoxy group, which imparts distinct chemical and physical properties that are valuable in various applications.
Propriétés
Numéro CAS |
158745-55-2 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-phenoxyhexanal |
InChI |
InChI=1S/C12H16O2/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3 |
Clé InChI |
JYTUWJQIUCBEOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
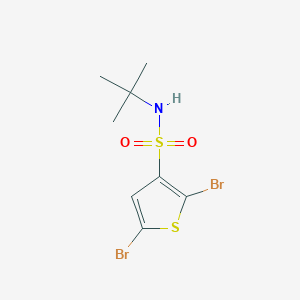
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

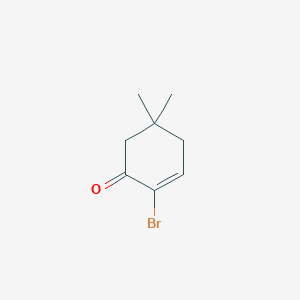

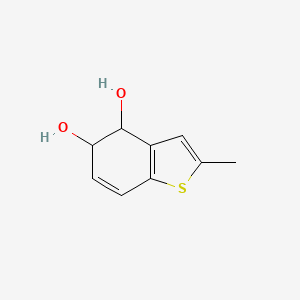

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)
![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
